2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
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Description
2-(Benzo[d]oxazol-2-ylthio)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-inflammatory Activities
Research on derivatives of benzoxazolone, specifically 1-(3-methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanones, has demonstrated significant analgesic and anti-inflammatory activities. These compounds exhibited higher analgesic activity than aspirin and stronger carrageenan edema inhibition than indomethacin, without inducing gastric ulceration. This suggests potential for developing new therapeutic agents for pain and inflammation management (Palaska et al., 1993).
Wound-Healing Potential
A series of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone derivatives were synthesized and evaluated for in vivo wound-healing activity. Compounds demonstrated significant wound healing, faster epithelialization, and increased tensile strength of wounds, indicating their potential as therapeutic agents for wound care (Vinaya et al., 2009).
Antitubercular Activity
Research into 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives has shown increased potency against Mycobacterium tuberculosis. Certain compounds exhibited enhanced anti-mycobacterial activity, attributed to the presence of electron donating substituents, suggesting a promising direction for developing new antitubercular agents (Venugopal et al., 2020).
Electrochemical Synthesis Applications
The electrochemical synthesis of arylthiobenzazoles from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles like 2-mercaptobenzothiazole and 2-mercaptobenzoxazole has been explored. This method points to a versatile approach for generating novel compounds with potential pharmacological activities (Amani & Nematollahi, 2012).
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-6-7-17(22-21-13)25-14-8-10-23(11-9-14)18(24)12-27-19-20-15-4-2-3-5-16(15)26-19/h2-7,14H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHXWQIJHBQKBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.